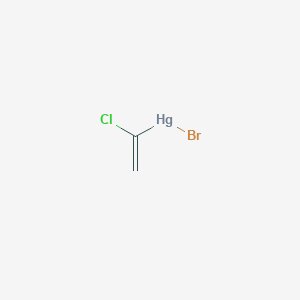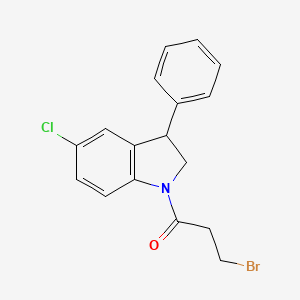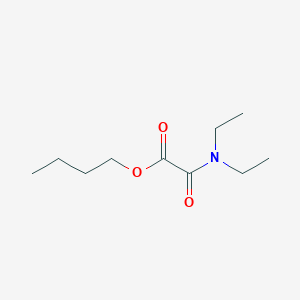
Butyl (diethylamino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (diethylamino)(oxo)acetate is an ester compound characterized by the presence of a butyl group, a diethylamino group, and an oxo group attached to an acetate backbone. Esters like this compound are known for their pleasant odors and are often used in various industrial applications, including as solvents and intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (diethylamino)(oxo)acetate typically involves the esterification of butyl alcohol with diethylaminoacetic acid under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
Industrial production of this compound can be achieved through a single-step process involving the transesterification of ethyl acetate with n-butanol in the presence of a boron-loaded zeolite catalyst. This method is environmentally friendly and economically viable, providing high yields of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Butyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyl alcohol and diethylaminoacetic acid.
Reduction: The compound can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are employed.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
Hydrolysis: Butyl alcohol and diethylaminoacetic acid.
Reduction: The corresponding alcohol.
Substitution: Amides.
Scientific Research Applications
Butyl (diethylamino)(oxo)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl (diethylamino)(oxo)acetate involves its hydrolysis to release butyl alcohol and diethylaminoacetic acid. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding alcohol and acid . This process is catalyzed by either acidic or basic conditions, depending on the specific reaction environment .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but different alkyl groups.
Methyl butyrate: An ester with a similar structure but different functional groups.
Isopropyl butyrate: Similar ester with different alkyl groups.
Uniqueness
Butyl (diethylamino)(oxo)acetate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in specific industrial and research applications where such functionality is required .
Properties
CAS No. |
62248-35-5 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
butyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8-14-10(13)9(12)11(5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
QXMYOQPHHIRYMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



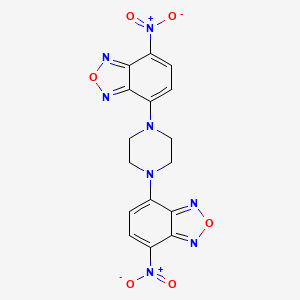
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
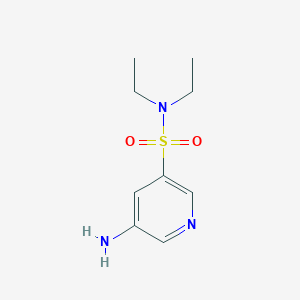
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
![N-[3-(2,3-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14560047.png)
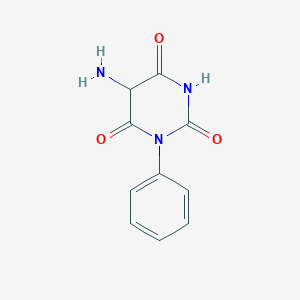
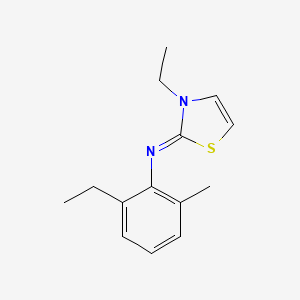
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
